

Application Note: Quantification of Neoschaftoside in Plant Extracts using HPLC-UV

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Compound of Interest

Compound Name: Neoschaftoside

Cat. No.: B191960

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Introduction

Neoschaftoside, a flavonoid C-glycoside, is a naturally occurring bioactive compound found in various medicinal plants. Its potential pharmacological activities have garnered interest in the fields of phytochemistry and drug development. Accurate and precise quantification of **neoschaftoside** in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of **neoschaftoside** using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

Apparatus and Software

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler
 - Column Oven

- UV/Vis or Photodiode Array (PDA) Detector
- Analytical Balance (4-decimal place)
- Ultrasonic Bath
- Vortex Mixer
- Centrifuge
- Syringe filters (0.45 μm , PTFE or Nylon)
- HPLC vials with inserts
- Chromatography Data System (CDS) software for data acquisition and processing

Chemicals and Reagents

- **Neoschaftoside** reference standard ($\geq 98\%$ purity)
- HPLC grade methanol
- HPLC grade acetonitrile
- Formic acid (analytical grade)
- Ultrapure water (18.2 $\text{M}\Omega\cdot\text{cm}$)
- Plant material (dried and powdered)

Standard Solution Preparation

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **neoschaftoside** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 $\mu\text{g/mL}$ to 200 $\mu\text{g/mL}$. These solutions are used to construct the calibration curve.

Sample Preparation (Ultrasonic-Assisted Extraction)

- Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
- Add 25 mL of 70% aqueous methanol (v/v) to the tube.
- Vortex the mixture for 1 minute to ensure the plant material is fully wetted.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean flask.
- Repeat the extraction process (steps 2-6) on the plant residue one more time to ensure complete extraction.
- Combine the supernatants from both extractions.
- Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitute the dried extract with 5 mL of methanol.
- Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

- Column: Phenyl-Hexyl column (150 mm × 4.6 mm, 5 µm)
- Mobile Phase:
 - A: 0.1% Formic acid in Water (v/v)
 - B: Methanol
- Gradient Elution:

Time (min)	% A	% B
0.0	90	10
10.0	65	35
15.0	65	35
18.0	90	10

| 20.0 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
- UV Detection Wavelength: 320 nm

Quantification Procedure

- Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.
- Inject the prepared plant extract samples.
- Identify the **neoschaftoside** peak in the sample chromatograms by comparing the retention time with that of the reference standard.
- The concentration of **neoschaftoside** in the plant extracts is calculated using the regression equation obtained from the calibration curve. The final amount is expressed as mg of **neoschaftoside** per gram of dried plant material.

Data Presentation

The performance of this HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Parameter	Value
Linearity Range (µg/mL)	1 - 200
Regression Equation	$y = 25431x + 1258$
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD) (µg/mL)	0.15
Limit of Quantification (LOQ) (µg/mL)	0.50

Table 2: Precision

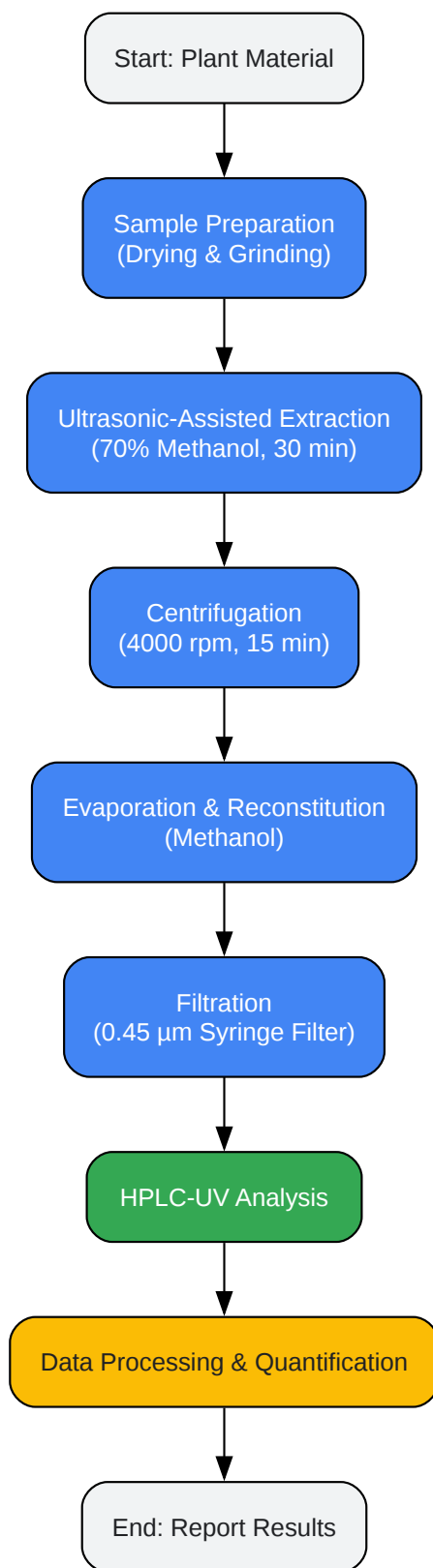
Concentration (µg/mL)	Intra-day Precision (RSD, n=6)	Inter-day Precision (RSD, n=6)
10	1.8%	2.5%
50	1.2%	1.9%
150	0.8%	1.5%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Amount Found (µg/mL)	Recovery (%)	RSD (%) (n=3)
80	78.9	98.6	1.7
100	101.2	101.2	1.3
120	119.5	99.6	1.5

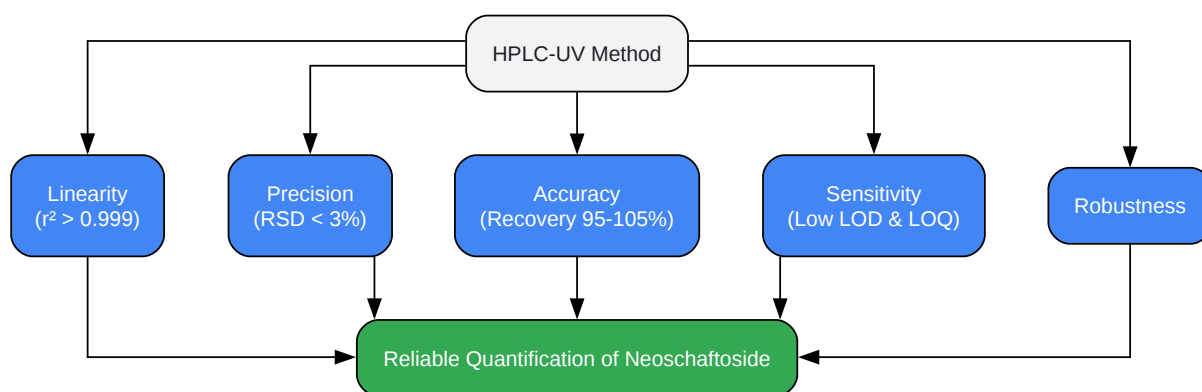
Visualization

The following diagrams illustrate the experimental workflow for the quantification of **neoschaftoside** in plant extracts.



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Caption: Experimental workflow for **neoschaftoside** quantification.



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Caption: Method validation parameters for reliable results.

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